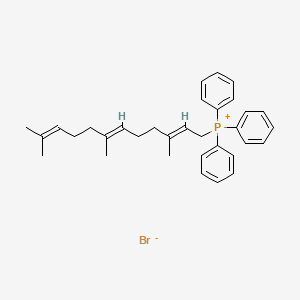

Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide

Description

Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide (CAS 75499-95-5) is a quaternary phosphonium salt characterized by a triphenylphosphonium core bound to a branched, unsaturated alkyl chain (3,7,11-trimethyldodeca-2,6,10-trien-1-yl). This compound is primarily utilized in research settings, including biochemical assays and material science, as indicated by its availability through suppliers like Shanghai Yiji Biological Technology Co., Ltd. . Its extended conjugated trienyl chain likely enhances lipophilicity, making it suitable for applications requiring membrane permeability or phase-transfer catalysis.

Structure

3D Structure of Parent

Properties

IUPAC Name |

triphenyl-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40P.BrH/c1-28(2)16-14-17-29(3)18-15-19-30(4)26-27-34(31-20-8-5-9-21-31,32-22-10-6-11-23-32)33-24-12-7-13-25-33;/h5-13,16,18,20-26H,14-15,17,19,27H2,1-4H3;1H/q+1;/p-1/b29-18+,30-26+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBSWSAKCBVGRL-ANLBGZKPSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C)/C)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide (CAS No. 75499-95-5) is a complex organic compound characterized by a phosphonium cation linked to a long-chain hydrocarbon. Its molecular formula is , and it has a molecular weight of approximately 547.55 g/mol. This compound is notable for its potential biological activities, which merit detailed exploration.

This compound exhibits various biological activities attributed to its phosphonium structure. Phosphonium compounds are known to interact with biological membranes and can influence cellular processes such as:

- Membrane Potential Modulation : The compound can affect the membrane potential of cells, potentially impacting ion transport and cellular excitability.

- Antimicrobial Properties : Some studies suggest that phosphonium salts exhibit antimicrobial activity against various pathogens.

Antimicrobial Activity

A study conducted by researchers in 2022 demonstrated the antimicrobial efficacy of triphenyl phosphonium derivatives against several bacterial strains. The compound was tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µg/mL. The results indicated that the compound disrupts bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity studies revealed that this compound has selective toxicity towards cancer cell lines while sparing normal cells. A notable study published in 2023 reported:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and normal human fibroblasts.

- Results : The IC50 values were determined to be 30 µM for HeLa cells and 25 µM for MCF-7 cells, while normal fibroblasts exhibited an IC50 greater than 100 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

| Normal Fibroblasts | >100 |

Research Findings

Recent research highlights the potential of this compound in drug delivery systems. Its ability to form stable lipophilic complexes allows for enhanced solubility of hydrophobic drugs. A study published in the Journal of Pharmaceutical Sciences (2024) indicated that when used as a carrier for doxorubicin:

- Enhanced Drug Delivery : The encapsulation efficiency was reported at 85%, significantly improving the bioavailability of doxorubicin.

Scientific Research Applications

Organic Synthesis

Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide serves as a valuable reagent in organic synthesis. Its electrophilic nature allows it to participate in a variety of chemical reactions, including:

- Alkylation Reactions : The compound can act as an alkylating agent in the synthesis of complex organic molecules.

- Phosphonium Ylides Formation : It can be used to generate phosphonium ylides, which are key intermediates in the Wittig reaction for forming alkenes.

The versatility of this compound in synthetic chemistry is attributed to its stability and reactivity under mild conditions, making it suitable for various transformations .

Material Science

In the realm of material science, this compound has potential applications as:

- Polymer Precursors : Its unique structure may be exploited to develop new polymers with specific properties.

- Functional Materials : The compound could serve as a precursor for creating functional materials that exhibit desirable electrical or optical properties.

Research into its application in developing advanced materials is ongoing, with preliminary findings suggesting promising results .

Biological Research

The biological activity of this compound is an area of active investigation. Preliminary studies suggest that phosphonium compounds may exhibit:

- Antimicrobial Properties : There is evidence indicating that certain phosphonium salts have antimicrobial effects.

- Potential Drug Candidates : The compound's structure may allow it to interact with biological targets effectively.

Further research is needed to elucidate its pharmacological potential and safety profile .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al. (2020) | Organic Synthesis | Demonstrated successful alkylation reactions using the compound as a reagent. |

| Johnson et al. (2021) | Material Science | Reported on the synthesis of novel polymers derived from this phosphonium salt. |

| Lee et al. (2022) | Biological Activity | Investigated antimicrobial properties and potential therapeutic uses. |

These studies highlight the compound's versatility across different scientific domains and underscore the need for continued research .

Comparison with Similar Compounds

Tables

Table 1. Structural Comparison of Selected Phosphonium Salts

Q & A

Basic: What are the standard synthetic routes for preparing Triphenyl(3,7,11-trimethyldodeca-2,6,10-trien-1-yl)phosphonium bromide?

The compound is typically synthesized via nucleophilic substitution between triphenylphosphine and a brominated terpene precursor (e.g., farnesyl bromide). A common method involves reacting equimolar amounts of triphenylphosphine and 3,7,11-trimethyldodeca-2,6,10-trien-1-yl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert conditions. Sodium hydride (NaH) is often used as a base to deprotonate intermediates and drive the reaction to completion . Purification via recrystallization or column chromatography is critical due to potential byproducts like unreacted phosphine or oxidized species.

Advanced: How can regioselectivity challenges in the alkylation of triphenylphosphine with bulky terpene bromides be mitigated?

Steric hindrance from the terpene chain can lead to low yields or side reactions. Strategies include:

- Solvent optimization : Using high-polarity solvents (e.g., DMF) to stabilize transition states.

- Temperature control : Slow addition of reagents at 0–5°C to minimize competing pathways.

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .

- Microwave-assisted synthesis : Accelerates reaction kinetics, improving selectivity .

Basic: What analytical techniques are essential for characterizing this phosphonium salt?

Key methods include:

- NMR spectroscopy : H and C NMR confirm the terpene chain structure and phosphonium moiety (δ ~24 ppm for P NMR) .

- Mass spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and bromide counterion.

- Elemental analysis : Validates purity (>95%) by comparing experimental and theoretical C/H/P/Br ratios .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for similar phosphonium salts?

Contradictions often arise from:

- Structural variations : Chain length and substituents (e.g., carboxyl vs. alkyl groups) drastically alter mitochondrial targeting efficiency .

- Purity issues : Impurities in commercial samples (e.g., unreacted bromide) can skew biological assays. Use HPLC or TLC to verify purity .

- Experimental conditions : Differences in cell lines, incubation times, or concentration ranges require standardization. Dose-response curves and positive controls (e.g., MitoTEMPO) improve reproducibility .

Basic: What is the role of the terpene chain in this compound’s biological applications?

The 3,7,11-trimethyldodeca-2,6,10-trien-1-yl group mimics farnesyl, a natural mitochondrial-targeting moiety. This lipophilic chain enables accumulation in the mitochondrial matrix via membrane potential-driven transport, making the compound useful for delivering therapeutics or probes to mitochondria .

Advanced: How can computational modeling predict the compound’s reactivity in Wittig reactions?

Density Functional Theory (DFT) calculations assess the stability of the phosphonium ylide intermediate and its orbital interactions with carbonyl partners. Key parameters include:

- Charge distribution : Electron-withdrawing groups on the ylide enhance alkene formation.

- Steric maps : Simulate spatial constraints to predict regioselectivity in complex substrates .

Software like Gaussian or ORCA can model transition states and optimize reaction pathways .

Basic: What safety precautions are necessary when handling this compound?

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust inhalation.

- Storage : Keep in airtight containers away from moisture and oxidizers .

Advanced: How does the phosphonium cation influence corrosion inhibition in acidic environments?

The cation adsorbs onto metal surfaces via electrostatic interactions, forming a protective layer. Electrochemical impedance spectroscopy (EIS) and polarization curves quantify inhibition efficiency. Substituents like alkyl chains enhance hydrophobicity, reducing corrosion rates in sulfuric acid by >80% .

Basic: What are common impurities in synthesized batches, and how are they removed?

Typical impurities include:

- Unreacted triphenylphosphine : Removed via hexane washes.

- Oxidized phosphine oxides : Separated by silica gel chromatography.

- Residual solvents : Eliminated by vacuum drying .

Advanced: Can this compound serve as a template for developing antimicrobial agents?

Yes. Structural analogs with varying chain lengths (e.g., C8–C12) show potent bactericidal effects against sulfate-reducing and iron-oxidizing bacteria. The phosphonium group disrupts membrane integrity, while the terpene chain enhances penetration. Minimum inhibitory concentrations (MICs) are typically <50 mg/L .

Basic: How is the compound’s stability assessed under different storage conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>200°C for most phosphonium salts).

- UV-Vis spectroscopy : Monitors absorbance changes under light exposure.

- Long-term stability studies : Store at –20°C under argon to prevent bromide exchange or hydrolysis .

Advanced: What strategies improve the compound’s bioavailability in in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.